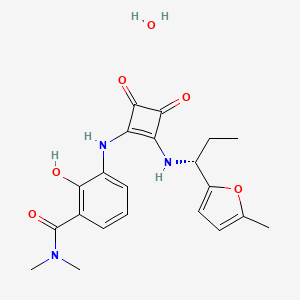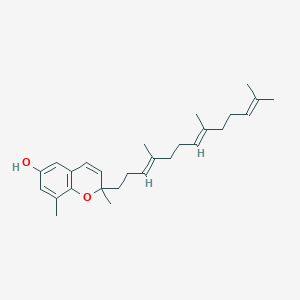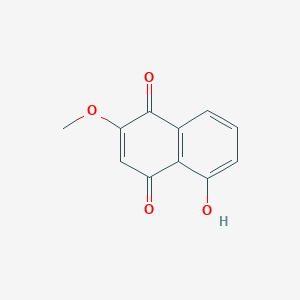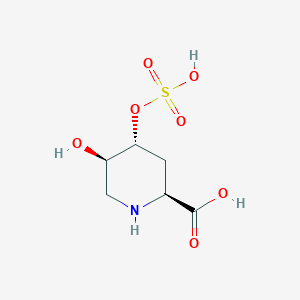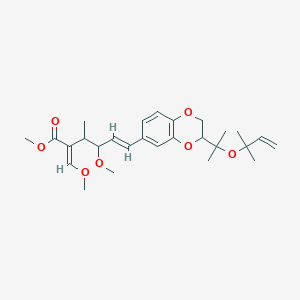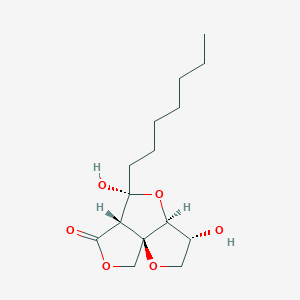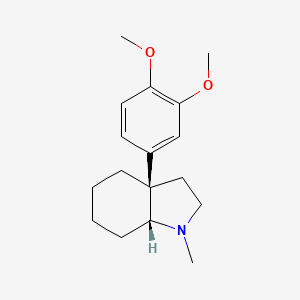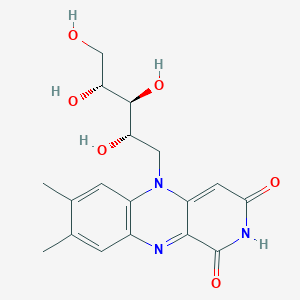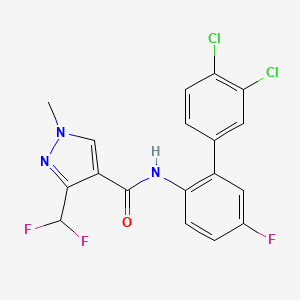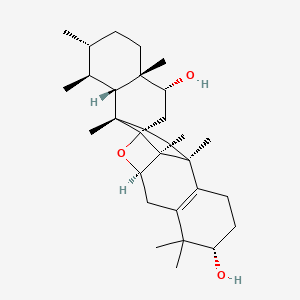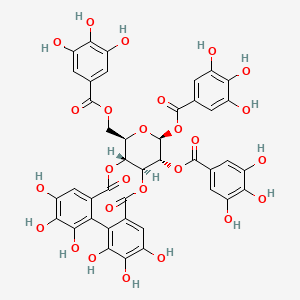
Nupharin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nupharin A is a natural product found in Cercidiphyllum japonicum with data available.
Applications De Recherche Scientifique
Isolation and Characterization
Isolation from Nuphar Japonicum
Nupharin A, identified as a diastereoisomeric ellagitannin, was isolated from the rhizomes of Nuphar japonicum DC. This compound is characterized as 1, 2, 4-tri-O-galloyl-α-D-glucopyranoses, among other structural forms (Ishimatsu et al., 1989).
Structural Characterization
Another study also reports the isolation of Nupharin A from Nuphar japonicum, detailing its structure as 1, 2, 6-tri-O-galloyl-3, 4-(S)-hexahydroxydiphenoyl-α-D-glucose (Nishizawa et al., 1982).
Pharmacological Potential
Anti-inflammatory Properties
A study on Nuphar lutea, closely related to Nuphar japonicum, demonstrated the anti-inflammatory effects of a leaf extract in murine models, suggesting potential applications for compounds like Nupharin A in treating inflammation-related conditions (Ozer et al., 2015).
Cancer Therapy Potential
Nuphar lutea thioalkaloids have shown to inhibit the nuclear factor κB pathway and potentiate apoptosis, indicating a potential role for Nupharin A in cancer therapy (Ozer et al., 2009).
Genetic and Botanical Studies
Genetic Diversity in Nuphar Species
Research involving Nuphar japonica focused on developing microsatellite markers to study genetic diversity, which is crucial for conservation and understanding the evolutionary biology of species that produce Nupharin A (Kondo et al., 2016).
Phylogenetic Relationships
A study on Nuphar species, including Nuphar japonicum, used morphology and DNA sequences to elucidate phylogenetic relationships, providing insight into the evolutionary history of plants producing Nupharin A (Padgett et al., 1999).
Propriétés
Nom du produit |
Nupharin A |
|---|---|
Formule moléculaire |
C41H30O26 |
Poids moléculaire |
938.7 g/mol |
Nom IUPAC |
[(10R,11R,13S,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-13,14-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-11-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)62-9-23-33-34(65-40(61)14-8-22(49)30(54)32(56)25(14)24-13(39(60)64-33)7-21(48)29(53)31(24)55)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 |
Clé InChI |
ZQYQKZCDCFVYLV-UUUCSUBKSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O3)O)O)O)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O3)O)O)O)O)O)O |
Synonymes |
1,2,6-tri-O-galloyl-3,4-(R)-hexahydroxydiphenoyl-beta-D-glucose cercidinin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



